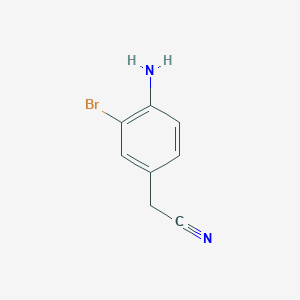

(4-Amino-3-bromophenyl)acetonitrile

Description

(4-Amino-3-bromophenyl)acetonitrile (CAS: 882855-96-1) is an aromatic nitrile derivative featuring a bromine substituent at the 3-position and an amino group at the 4-position of the phenyl ring. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its dual functional groups (bromine and nitrile) that enable diverse reactivity, such as cross-coupling reactions and nucleophilic substitutions . Its purity in commercial sources is typically 95%, reflecting its stability and synthetic accessibility .

Properties

IUPAC Name |

2-(4-amino-3-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDNUJFNVCIOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661767 | |

| Record name | (4-Amino-3-bromophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882855-96-1 | |

| Record name | (4-Amino-3-bromophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

(4-Amino-3-bromophenyl)acetonitrile: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of (4-bromo-3-nitrophenyl)acetonitrile.

Reduction: The bromine atom can be reduced to form (4-amino-3-bromophenyl)methanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Using nucleophiles such as sodium cyanide or potassium iodide.

Major Products Formed:

Nitro derivatives

Alcohols

Iodides

Scientific Research Applications

(4-Amino-3-bromophenyl)acetonitrile is a chemical compound with diverse applications in scientific research, including uses in chemistry, biology, and industry. It is used as a building block in organic synthesis for creating complex molecules, studying biological systems, and producing dyes, pigments, and other industrial chemicals.

Scientific Research Applications

This compound has several scientific research applications, including:

- Chemistry It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

- Biology The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

- Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Synthetic Routes and Reaction Conditions

- Bromination of (4-Aminophenyl)acetonitrile This method involves the bromination of (4-aminophenyl)acetonitrile using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

- Nucleophilic Substitution Another approach is the nucleophilic substitution of a suitable precursor, such as 4-bromoaniline, with acetonitrile under specific reaction conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities.

Use as an Anti-cancer agent

Mechanism of Action

The mechanism by which (4-Amino-3-bromophenyl)acetonitrile exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinctions:

Key Observations:

- Bromine vs. Fluorine: Bromine in this compound enhances electrophilic substitution reactivity compared to fluorine in 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile. Bromine’s larger atomic size and polarizability make it a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Nitrile vs. Carboxylic Acid: The nitrile group in the target compound offers distinct reactivity (e.g., hydrolysis to amides or ketones), whereas the carboxylic acid in (R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride enables salt formation and solubility in aqueous media.

Spectroscopic and Physical Properties

Spectroscopic Data Comparison

- This compound: IR: Strong nitrile stretch at ~2247 cm⁻¹ (similar to analogs). 13C NMR: Aromatic carbons appear in the 110–146 ppm range, with the nitrile carbon at ~83.9 ppm.

- 2-(4-Amino-3-bromophenyl)-2-(1H-indol-3-yl)acetonitrile (3h): HRMS: [M + Na]+ observed at m/z 395.9973, matching theoretical values. Additional indole-related signals in NMR (e.g., δ 122.8 ppm for indole C3).

Physical Properties

- Solubility: The nitrile group in this compound confers moderate polarity, making it soluble in polar aprotic solvents (e.g., DMF, DMSO). In contrast, carboxylic acid derivatives (e.g., (R)-2-Amino-2-(4-bromophenyl)acetic acid hydrochloride) exhibit higher water solubility due to ionic character.

Biological Activity

(4-Amino-3-bromophenyl)acetonitrile is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview

The compound possesses a molecular formula of C8H8BrN and is characterized by the presence of an amino group and a bromine atom, which contribute to its biological interactions. Its structure allows for various biochemical applications, particularly in cancer research and neuroprotection.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . It has been shown to induce apoptosis in various cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.

The mechanism primarily involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By interfering with these enzymes, the compound can halt cancer cell growth.

Case Study: In Vitro Anticancer Assays

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via mitochondrial pathways |

| PC-3 (Prostate) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 25 | Disruption of DNA repair mechanisms |

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

In addition to its anticancer activity, the compound has shown potential neuroprotective effects , particularly in models of neurodegenerative diseases such as Alzheimer's. It has been observed to inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic signaling in the brain.

Neuroprotective Mechanism

The inhibition of AChE leads to increased levels of acetylcholine, which is critical for cognitive functions such as memory and learning.

Neuroprotection Case Study

| Enzyme | IC50 (nM) |

|---|---|

| Acetylcholinesterase | 150 |

This inhibition indicates a potential therapeutic application for cognitive enhancement .

Other Biological Activities

Beyond anticancer and neuroprotective effects, this compound has been investigated for various other biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains.

- Antitubercular Activity : Preliminary studies indicate potential efficacy against Mycobacterium tuberculosis.

- Antidiabetic Properties : Research suggests it may influence glucose metabolism positively.

- Antimalarial Activity : Some studies have indicated activity against malaria parasites.

These diverse biological activities highlight the compound's potential as a multi-target therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.